molecular formula C12H12ORu B073884 Ruthenocene, acetyl- CAS No. 1316-92-3

Ruthenocene, acetyl-

Cat. No. B073884
CAS RN: 1316-92-3
M. Wt: 273.3 g/mol
InChI Key: TXQXQGJNKHCSRU-UHFFFAOYSA-M
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Description

Ruthenocene, acetyl-, also known as acetyl ruthenocene, is a metal complex that has been studied for its potential applications in the field of chemistry. It is a derivative of the organometallic compound ruthenocene, which contains a ruthenium atom sandwiched between two cyclopentadienyl ligands. Acetyl ruthenocene is synthesized through a simple reaction between ruthenocene and acetic anhydride, resulting in the substitution of one of the cyclopentadienyl ligands with an acetyl group. This modification has been shown to enhance the compound's reactivity and stability, making it a promising candidate for a variety of scientific research applications.

Mechanism Of Action

The mechanism of action of Ruthenocene, acetyl- ruthenocene is complex and depends on the specific application. In catalysis, it typically acts as a Lewis acid, coordinating with the reactants to facilitate the reaction. In electrochemistry, it acts as a redox mediator, shuttling electrons between the electrode and the electrolyte. In materials science, it can act as a crosslinking agent, forming covalent bonds between polymer chains.

Biochemical And Physiological Effects

While Ruthenocene, acetyl- ruthenocene has not been extensively studied for its biochemical and physiological effects, it is generally considered to be non-toxic and non-carcinogenic. However, as with any chemical, it should be handled with care and appropriate safety precautions should be taken.

Advantages And Limitations For Lab Experiments

One advantage of using Ruthenocene, acetyl- ruthenocene in lab experiments is its high stability and reactivity, which makes it a versatile and useful compound. Additionally, its solubility in organic solvents makes it easy to handle and manipulate. However, one limitation is its relatively high cost compared to other organometallic compounds.

Future Directions

There are several potential future directions for research on Ruthenocene, acetyl- ruthenocene. One area of interest is the development of new catalytic applications, particularly in the area of asymmetric catalysis. Another area is the incorporation of Ruthenocene, acetyl- ruthenocene into new materials, such as metal-organic frameworks or polymers, to create materials with novel properties. Finally, there is potential for the use of Ruthenocene, acetyl- ruthenocene in biomedical applications, such as drug delivery or imaging agents.

Synthesis Methods

The synthesis of Ruthenocene, acetyl- ruthenocene involves the reaction of ruthenocene with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ruthenium atom. The resulting product is a yellow-orange crystalline solid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran.

Scientific Research Applications

Acetyl ruthenocene has been studied for its potential applications in a variety of scientific research areas, including catalysis, electrochemistry, and materials science. In catalysis, it has been shown to be an effective catalyst for a variety of reactions, including the hydrogenation of olefins and the oxidation of alcohols. In electrochemistry, it has been used as a redox mediator in electrochemical cells. In materials science, it has been incorporated into polymers to create new materials with enhanced properties.

properties

CAS RN

1316-92-3

Product Name

Ruthenocene, acetyl-

Molecular Formula

C12H12ORu

Molecular Weight

273.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;ruthenium(2+)

InChI

InChI=1S/C7H8O.C5H5.Ru/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1

InChI Key

TXQXQGJNKHCSRU-UHFFFAOYSA-M

SMILES

CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2]

Canonical SMILES

CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2]

synonyms

acetylruthenocene

Origin of Product

United States

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